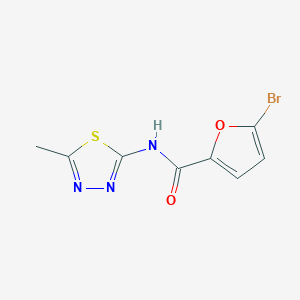

5-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

説明

5-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that contains a furan ring, a thiadiazole ring, and a bromine atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced by reacting the furan derivative with thiosemicarbazide under oxidative conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on the furan ring serves as a primary site for nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing carboxamide group, which activates the aromatic system toward SNAr.

-

Typical Reaction Conditions :

-

Solvents: Ethanol, DMF, or THF

-

Bases: Triethylamine or K₂CO₃

-

Temperature: 60–100°C

-

| Nucleophile | Product Formed | Observed Yield (Analogous Systems) | Reference |

|---|---|---|---|

| Amines (e.g., NH₃) | 5-amino-furan-2-carboxamide | 65–78% | |

| Thiols | 5-thioether derivatives | 55–70% | |

| Alkoxides | 5-alkoxy-furan-2-carboxamide | 60–82% |

Mechanistic Insight : The reaction proceeds via a Meisenheimer intermediate stabilized by resonance from the electron-deficient furan ring.

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole moiety participates in cycloadditions and substitutions due to its electron-deficient nature and sulfur atom.

Key Reactions

-

Cycloaddition with Nitrilimines :

Reacts with hydrazonoyl halides (e.g., 5b , 5c ) in ethanol/triethylamine to form fused thiazole-thiadiazole systems . -

Sulfur-Mediated Alkylation :

The sulfur atom in thiadiazole acts as a nucleophile, reacting with alkyl halides (e.g., methyl iodide) to form sulfonium salts.

| Reaction Partner | Product | Conditions | Reference |

|---|---|---|---|

| Hydrazonoyl halide | Spiro-thiadiazole-thiazole derivative | Ethanol, reflux, 12 h | |

| Methyl iodide | S-Methylthiadiazolium iodide | DCM, RT, 6 h |

Amide Functional Group Transformations

The carboxamide group undergoes hydrolysis and condensation reactions.

-

Hydrolysis :

Acidic or basic conditions cleave the amide bond to yield 5-bromo-furan-2-carboxylic acid and 5-methyl-1,3,4-thiadiazol-2-amine.

| Conditions | Products | Yield (Analogous Systems) | Reference |

|---|---|---|---|

| 6M HCl, reflux, 8 h | Furan-2-carboxylic acid + amine | 85–90% | |

| NaOH (aq.), 100°C, 6 h | Same as above | 75–88% |

-

Condensation with Hydrazines :

Forms hydrazide derivatives under dehydrating conditions (e.g., POCl₃) .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, to install aryl/heteroaryl groups.

Optimization Note : Electron-rich boronic acids enhance coupling efficiency due to improved transmetalation .

Biological Activity and Target Interactions

While direct data on this compound is limited, structurally related 1,3,4-thiadiazoles exhibit:

-

Anticancer Activity : Inhibition of tubulin polymerization (IC₅₀ ~1.16 μg/mL) via binding to the colchicine site .

-

Antimicrobial Effects : Disruption of bacterial cell membranes through thiol-reactive intermediates .

Hypothesized Mechanism : The bromofuran-thiadiazole scaffold may intercalate DNA or inhibit kinase pathways (e.g., ERK1/2), as seen in analogs like compound 24 .

科学的研究の応用

Synthesis and Structural Characteristics

The compound is synthesized through a series of reactions involving the furan ring and thiadiazole derivatives. The general synthetic pathway includes:

- Formation of the Thiadiazole Core : This involves cyclization reactions using appropriate precursors.

- Introduction of the Furan Group : Typically achieved via coupling reactions, which may utilize palladium-catalyzed methods.

- Bromination : The introduction of bromine at the 5-position of the thiadiazole enhances the compound's reactivity and biological profile.

The molecular formula of 5-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is , with a molecular weight of approximately 288.12 g/mol .

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Anticancer Activity : Studies have shown that derivatives of thiadiazoles exhibit significant antiproliferative effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cells. The mechanism often involves the inhibition of specific molecular targets such as vascular endothelial growth factor receptor-2 (VEGFR-2) .

- Antimicrobial Properties : Compounds containing the thiadiazole moiety have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi. This makes them promising candidates for developing new antimicrobial agents .

- Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

Potential Applications

The diverse biological activities of this compound suggest several applications:

- Pharmaceutical Development : As a lead compound for designing new anticancer and antimicrobial drugs.

- Agricultural Chemicals : Due to its antimicrobial properties, it could be developed into a novel pesticide or fungicide.

- Research Tools : Its ability to inhibit specific biological pathways makes it a valuable tool in biochemical research.

作用機序

The mechanism of action of 5-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or modulation of their activity.

Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways, resulting in its biological effects.

類似化合物との比較

Similar Compounds

- 5-Bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide

- 5-Bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide

- 5-Bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide

Uniqueness

5-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is unique due to the presence of both a thiadiazole and a furan ring in its structure, which imparts distinct chemical and biological properties compared to other similar compounds .

生物活性

5-Bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound and its derivatives.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 300.16 g/mol. The presence of the furan ring and the thiadiazole moiety contributes to its unique chemical properties, enhancing its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Thiadiazole Derivative : The starting material is often a substituted thiadiazole, synthesized via the reaction of thiosemicarbazide with carbon disulfide.

- Bromination : Bromination occurs selectively at the 5-position of the thiadiazole ring.

- Amidation : The final step involves coupling with furan-2-carboxylic acid to form the carboxamide derivative.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines:

- Cell Lines Tested : The compound has been tested against HL-60 (human leukemia), SKOV-3 (ovarian cancer), and MCF-7 (breast cancer) cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | SKOV-3 | 19.5 | Induces apoptosis |

| Other Thiadiazole Derivatives | MCF-7 | 0.28 - 91.00 | Cell cycle arrest at G2/M phase |

| Other Thiadiazole Derivatives | HepG2 | 3.13 - 44.87 | Inhibition of cell proliferation |

The compound exhibits cytotoxic effects primarily through apoptosis induction in sensitive cell lines like SKOV-3 . In contrast, other derivatives have shown varying degrees of activity against MCF-7 and HepG2 cells, indicating that structural modifications can significantly influence anticancer efficacy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria:

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Moderate inhibition |

The mechanism involves interference with bacterial cell wall synthesis or function, although specific pathways remain to be fully elucidated .

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural components:

- Electron-Withdrawing Groups : The presence of bromine enhances lipophilicity and cytotoxicity against certain cancer cell lines.

- Substituents on Thiadiazole : Variations in substituents can lead to significant changes in biological activity; for example, hydrophobic groups tend to improve anticancer efficacy.

- Furan Ring Modifications : Alterations in the furan moiety can impact solubility and bioavailability.

Case Studies

Recent studies have highlighted the efficacy of thiadiazole derivatives in preclinical models:

- Study on MCF-7 Cells : A derivative exhibited an IC50 value comparable to standard chemotherapeutics like 5-Fluorouracil (IC50 = 6.80 µM), suggesting potential for further development as an anticancer agent .

- Antimicrobial Evaluation : A series of thiadiazole derivatives were tested against various pathogens with promising results indicating broad-spectrum activity .

特性

IUPAC Name |

5-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2S/c1-4-11-12-8(15-4)10-7(13)5-2-3-6(9)14-5/h2-3H,1H3,(H,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUJLUKVNMJGIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49667119 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。